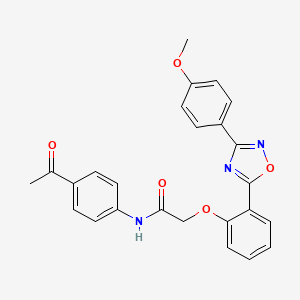

![molecular formula C24H26N4O2 B7693685 4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)

4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

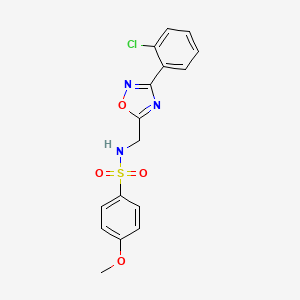

The synthesis of 1H-pyrazolo[3,4-b]quinolines, a class of compounds to which the given compound belongs, has been extensively researched . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can vary greatly depending on their specific structure . Information about the physical and chemical properties of “4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is not available in the sources I found.科学的研究の応用

Anticancer Properties

Pyrazolo[3,4-b]quinolines have shown promise as potential anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit specific kinases or interfere with cell cycle progression makes it an attractive candidate for further exploration in cancer therapy .

Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazolo[3,4-b]quinolines have drawn attention. These compounds may modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have explored their potential in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Effects

Pyrazolo[3,4-b]quinolines exhibit neuroprotective properties. Studies have investigated their impact on neuronal cell viability, oxidative stress, and neuroinflammation. These compounds could hold promise for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Activity

Researchers have evaluated the antimicrobial potential of pyrazolo[3,4-b]quinolines against bacteria, fungi, and parasites. Their ability to inhibit specific enzymes or disrupt microbial membranes makes them interesting candidates for novel antimicrobial agents .

Kinase Inhibitors

Certain pyrazolo[3,4-b]quinolines act as kinase inhibitors. They target specific kinases involved in cellular signaling pathways, making them valuable tools for drug discovery and personalized medicine .

Photophysical Properties

Apart from their biological applications, pyrazolo[3,4-b]quinolines exhibit interesting photophysical properties. Researchers have explored their fluorescence, absorption spectra, and quantum yields for potential use in imaging and sensing applications .

Other Applications

Additional areas of interest include their use as fluorescent probes, enzyme inhibitors, and potential ligands for metal complexes. These versatile compounds continue to inspire research across various scientific disciplines .

特性

IUPAC Name |

4-ethoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-5-30-19-10-8-17(9-11-19)24(29)26-22-20-13-18-7-6-16(4)12-21(18)25-23(20)28(27-22)14-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKTDIBSMYIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[(3Z)-7-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)